(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound (2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule. It is a derivative of a naturally occurring steroid and has significant biological activity. This compound is known for its role in various biochemical processes and has been the subject of extensive research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Glycosylation: Attachment of a sugar moiety to the hydroxylated steroid.
Oxidation and Reduction: Fine-tuning the oxidation state of various functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound typically involves:
Fermentation: Using microbial cultures to produce the steroidal precursor.
Chemical Modification: Employing chemical reactions to introduce the necessary functional groups.
Purification: Using techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various hydroxylated and glycosylated derivatives of the original steroidal structure.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroidal chemistry and glycosylation reactions.
Biology: Investigated for its role in cellular signaling pathways and metabolic processes.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and metabolic disorders.
Industry: Utilized in the synthesis of other complex organic molecules and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as:
Receptors: Binding to steroid receptors and modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Signaling Pathways: Influencing cellular signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A naturally occurring steroid with a similar structure but different functional groups.
Corticosteroids: A class of steroid hormones with similar biological activity.
Glycosylated Steroids: Steroids with sugar moieties attached, similar to the compound .
Uniqueness
The uniqueness of this compound lies in its specific combination of hydroxyl and glycosyl groups, which confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C36H62O9 |
---|---|
Molecular Weight |
638.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20?,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31+,33-,34-,35-,36+/m1/s1 |
InChI Key |
RAQNTCRNSXYLAH-TXZQGQPKSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)(C1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C |
Origin of Product |
United States |
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